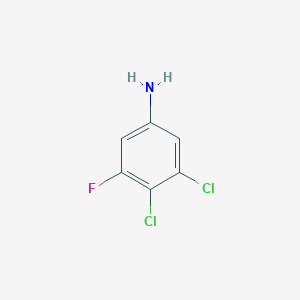

3,4-Dichloro-5-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dichloro-5-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluoroaniline typically involves the nitration of 3,4-dichloroaniline followed by reduction and fluorination. One common method includes the following steps:

Nitration: 3,4-Dichloroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3,4-dichloro-5-nitroaniline.

Reduction: The nitro group in 3,4-dichloro-5-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-fluoroaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonation.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Electrophilic Substitution: Reagents like acetic anhydride or chlorosulfonic acid in the presence of a catalyst.

Oxidation and Reduction: Reagents like potassium permanganate for oxidation and iron powder for reduction.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted anilines.

Electrophilic Substitution: Formation of acylated or sulfonated derivatives.

Oxidation and Reduction: Formation of nitro, nitroso, or amino derivatives.

Scientific Research Applications

Chemical Synthesis

3,4-Dichloro-5-fluoroaniline serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for various electrophilic substitution reactions, leading to the formation of acylated or sulfonated derivatives. Moreover, it can undergo oxidation and reduction reactions to yield nitro, nitroso, or amino derivatives, which are valuable in further synthetic applications.

Biological Research

In biological studies, this compound is utilized to investigate enzyme inhibition and protein-ligand interactions. Its ability to bind selectively to specific enzymes makes it a useful tool for exploring biochemical pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target molecules, making it a candidate for studying enzyme kinetics and mechanisms.

Pharmaceutical Applications

This compound is also a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects. For instance, it has been investigated for its role in developing drugs targeting specific diseases by modifying its structure to enhance efficacy and reduce side effects. The exploration of its derivatives has led to advancements in pharmacology and medicinal chemistry.

Agrochemical Production

In the agricultural sector, this compound is used in the production of agrochemicals, including herbicides and pesticides. Its chemical properties allow it to act effectively against various pests while being designed to minimize environmental impact. The compound's utility in this field underscores its importance in sustainable agricultural practices.

Dyes and Pigments

The compound is also involved in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for creating vibrant colors used in textiles and coatings. Research into optimizing these applications continues to evolve as new formulations are developed.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound inhibits specific enzymes involved in metabolic pathways. In one study, the compound was shown to effectively reduce the activity of a target enzyme by competing with natural substrates for binding sites.

Case Study 2: Synthesis of Pharmaceutical Compounds

A notable application involved using this compound as a starting material for synthesizing a new class of anti-inflammatory drugs. The modifications made to its structure resulted in compounds that exhibited enhanced therapeutic effects compared to existing medications.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

3,4-Dichloroaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

3,5-Dichloro-4-fluoroaniline: Has a different substitution pattern, affecting its chemical reactivity and applications.

2,4-Dichloro-5-fluoroaniline: Another isomer with different substitution positions, leading to variations in its chemical properties.

Uniqueness: 3,4-Dichloro-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .

Biological Activity

3,4-Dichloro-5-fluoroaniline (DCFA) is a halogenated aniline derivative that has garnered attention due to its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and environmental science. This article provides a comprehensive overview of the biological activity of DCFA, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

DCFA is characterized by the presence of chlorine and fluorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological interactions. The specific substitution pattern enhances its binding affinity for various molecular targets, making it a valuable compound in pharmaceutical synthesis and agrochemical formulations.

The biological activity of DCFA primarily stems from its ability to interact with specific enzymes and receptors. It acts as an inhibitor or modulator of enzyme activity, impacting various biochemical pathways. Notably, the presence of halogen atoms increases the compound's hydrophobicity and electron-withdrawing capacity, facilitating stronger interactions with target proteins.

Enzyme Inhibition

DCFA has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting autotaxin (ATX), an enzyme implicated in cancer progression and inflammation. Analogues of DCFA demonstrated significant inhibitory effects with IC50 values in the nanomolar range, indicating potent biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of DCFA is crucial for optimizing its biological properties. Research indicates that modifications to the aniline structure can lead to variations in potency and selectivity against specific targets. For example, the introduction of different halogen groups affects both metabolic stability and antagonistic activities at receptors such as P2X3 .

| Compound | IC50 (nM) | Target |

|---|---|---|

| DCFA | 83 | ATX |

| 3f | 40 | ATX |

| KCB-77033 | 375 | P2X3 |

Antimicrobial Activity

DCFA has been evaluated for its antimicrobial properties, particularly against fungal pathogens. Its derivatives have been utilized in developing fungicides effective against Ascomycete fungi, which are significant agricultural pests. The mechanisms by which these compounds exert their antifungal effects involve disruption of cellular processes in the target organisms.

Environmental Impact

Research has also explored the degradation of DCFA by microbial strains such as Pseudomonas fluorescens. This study highlighted the compound's environmental persistence and potential ecological risks associated with its use in industrial applications . Understanding microbial degradation pathways is essential for assessing the environmental impact of halogenated compounds.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-Dichloro-5-fluoroaniline, and how do they influence its reactivity in synthetic applications?

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?

- Methodological Answer : Optimize via stepwise halogenation: Start with 5-fluoroaniline, sequentially introduce chlorine atoms using FeCl₃ as a catalyst under controlled temperature (40–60°C) . Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Post-synthesis, purify via column chromatography or recrystallization in ethanol/water mixtures, as demonstrated for analogous dichlorofluoroanilines .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify substituent positions (e.g., δ ~6.8–7.2 ppm for aromatic protons) .

- GC-MS : Confirm molecular ion peak (m/z 180) and fragmentation patterns .

- FT-IR : Detect NH₂ stretching (~3400 cm⁻¹) and C-Cl/F vibrations (700–800 cm⁻¹) .

Cross-validate with X-ray crystallography for absolute configuration, as done for 3,5-dichloro-4-fluorobenzonitrile .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Solvents like acetonitrile or DMSO stabilize the compound better than protic solvents (e.g., methanol), which may induce hydrolysis. Degradation studies for related anilines show <5% decomposition over 6 months under these conditions .

Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and Fukui indices, identifying reactive sites. For example, the meta-fluoro position may exhibit higher electrophilicity, enabling Suzuki-Miyaura coupling with aryl boronic acids. Compare with experimental data from 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid derivatives .

Properties

IUPAC Name |

3,4-dichloro-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTOVSOYXUGZCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.